(3-Benzyl-2-imino-2,3-dihydro-benzoimidazol-1-yl)-acetic acid
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Overview
Description
(3-Benzyl-2-imino-2,3-dihydro-benzoimidazol-1-yl)-acetic acid is a complex organic compound characterized by its unique structure, which includes a benzimidazole ring fused with a benzyl group and an acetic acid moiety
Scientific Research Applications
(3-Benzyl-2-imino-2,3-dihydro-benzoimidazol-1-yl)-acetic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may be studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Benzyl-2-imino-2,3-dihydro-benzoimidazol-1-yl)-acetic acid typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole core, followed by the introduction of the benzyl group and the acetic acid moiety. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions is crucial to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
(3-Benzyl-2-imino-2,3-dihydro-benzoimidazol-1-yl)-acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using specific reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Mechanism of Action
The mechanism of action of (3-Benzyl-2-imino-2,3-dihydro-benzoimidazol-1-yl)-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Benzyl-2-imino-2,3-dihydro-benzoimidazol-1-yl)-ethanol
- 1-(3-Benzyl-2-imino-2,3-dihydro-benzoimidazol-1-yl)-propan-2-ol
- 2-(3-Benzyl-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)-1-(2-thienyl)ethanone hydrobromide
Uniqueness
(3-Benzyl-2-imino-2,3-dihydro-benzoimidazol-1-yl)-acetic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzimidazole ring with a benzyl group and an acetic acid moiety sets it apart from similar compounds, potentially offering unique reactivity and applications.
Properties
IUPAC Name |
2-(3-benzyl-2-iminobenzimidazol-1-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c17-16-18(10-12-6-2-1-3-7-12)13-8-4-5-9-14(13)19(16)11-15(20)21/h1-9,17H,10-11H2,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIDZNHVCAQXMGZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N(C2=N)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30354745 |
Source
|
Record name | (3-Benzyl-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30354745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40783-87-7 |
Source
|
Record name | (3-Benzyl-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30354745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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